5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride
Overview
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H9ClN4O2 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It has been observed that similar triazolopyrimidine compounds can interact with metal ions, such as platinum, through their nitrogen atoms . This interaction could potentially influence the activity of metal-dependent enzymes or other cellular processes.
Biochemical Pathways
Triazolopyrimidine compounds have been associated with antioxidant activity, which could potentially protect cells against oxidative damage .
Result of Action
Similar compounds have shown significant inhibitory activity in certain assays , suggesting potential therapeutic applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of similar compounds has been observed to be more efficient under microwave conditions . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored sealed in dry conditions at 2-8°C .
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and xanthine oxidase. These interactions are primarily inhibitory, leading to a decrease in the activity of these enzymes. Additionally, the compound can bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in oxidative stress response and downregulate those involved in cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often competitive, where the compound competes with the natural substrate of the enzyme. Additionally, it can induce conformational changes in protein receptors, altering their activity and downstream signaling. These interactions can lead to changes in gene expression, particularly those genes involved in metabolic and stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase and xanthine oxidase, influencing the metabolism of nucleotides. These interactions can alter metabolic flux and the levels of various metabolites, including adenosine and xanthine. The compound can also affect the activity of cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of the compound within tissues is influenced by its affinity for certain proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and receptors. Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its efficacy in modulating biochemical pathways .
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14;/h3H,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLMZWGPSTUXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-91-0 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5,7-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.